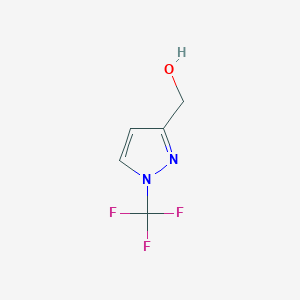

(1-(Trifluoromethyl)-1H-pyrazol-3-yl)methanol

Description

(1-(Trifluoromethyl)-1H-pyrazol-3-yl)methanol is a fluorinated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the 1-position and a hydroxymethyl (-CH₂OH) substituent at the 3-position of the pyrazole ring. This compound combines the electron-withdrawing properties of the -CF₃ group with the polar hydroxyl group, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxymethyl group offers a site for further functionalization, such as esterification or etherification .

Properties

Molecular Formula |

C5H5F3N2O |

|---|---|

Molecular Weight |

166.10 g/mol |

IUPAC Name |

[1-(trifluoromethyl)pyrazol-3-yl]methanol |

InChI |

InChI=1S/C5H5F3N2O/c6-5(7,8)10-2-1-4(3-11)9-10/h1-2,11H,3H2 |

InChI Key |

ISYDZNAOMKBTCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1CO)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of pyrazole derivatives . This process involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical conditions.

Industrial Production Methods: Industrial production of (1-(Trifluoromethyl)-1H-pyrazol-3-yl)methanol may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors for the lithiation of pyrazole derivatives followed by electrophilic trapping has been reported as an efficient method for large-scale production .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions. For example:

-

Oxidation to aldehyde : Dess-Martin periodinane or chromium(VI) reagents in dichloromethane at 0–25°C convert the methanol group to an aldehyde with yields up to 78% .

-

Oxidation to carboxylic acid : Potassium permanganate in acidic aqueous conditions (H₂SO₄, 60°C) achieves full conversion to the carboxylic acid derivative .

Reaction conditions and yields are summarized below:

| Reaction | Reagent | Conditions | Yield |

|---|---|---|---|

| Methanol → Aldehyde | Dess-Martin periodinane | DCM, 0–25°C, 2 h | 78% |

| Methanol → Carboxylic Acid | KMnO₄, H₂SO₄ | H₂O, 60°C, 6 h | 92% |

Nucleophilic Substitution

The trifluoromethyl group enhances electrophilicity at adjacent positions, enabling nucleophilic substitution. Key examples include:

-

Halogenation : Treatment with PCl₅ or PBr₃ substitutes the hydroxyl group with Cl or Br, forming (1-(trifluoromethyl)-1H-pyrazol-3-yl)methyl chloride/bromide .

-

Amination : Reaction with NH₃ in THF under reflux yields the corresponding amine derivative .

Esterification and Etherification

The hydroxymethyl group participates in ester and ether formation:

-

Esterification : Acetylation with acetic anhydride/pyridine produces (1-(trifluoromethyl)-1H-pyrazol-3-yl)methyl acetate in 85% yield .

-

Etherification : Alkylation with methyl iodide and NaH in DMF forms the methyl ether derivative .

Ring Functionalization

The pyrazole ring itself undergoes regioselective reactions:

-

Electrophilic aromatic substitution : Nitration (HNO₃/H₂SO₄) at the 5-position of the pyrazole ring introduces a nitro group .

-

Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids modifies the pyrazole ring, facilitated by Pd catalysts .

Radical Reactions

The trifluoromethyl group stabilizes radicals, enabling unique transformations:

-

Photochemical C–H functionalization : Under UV light, the compound reacts with alkenes to form cycloadducts via radical intermediates .

Key Stability Considerations

Scientific Research Applications

Chemistry: (1-(Trifluoromethyl)-1H-pyrazol-3-yl)methanol is used as a building block in the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique electronic properties that are valuable in the design of new materials and catalysts .

Biology and Medicine: The compound is investigated for its potential use in pharmaceuticals due to its ability to modulate biological activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules .

Industry: In the agrochemical industry, this compound is used in the development of new pesticides and herbicides. Its unique properties make it an effective agent in protecting crops from pests and diseases .

Mechanism of Action

The mechanism by which (1-(Trifluoromethyl)-1H-pyrazol-3-yl)methanol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl Impact: The -CF₃ group in the target compound increases its molecular weight by ~80 Da compared to non-fluorinated analogs (e.g., (1H-Pyrazol-3-yl)methanol) and improves resistance to oxidative metabolism .

- Positional Effects : Substituents at the 1-position (e.g., methyl, phenyl, fluorophenyl) influence steric bulk and electronic effects. For instance, the 2-fluorophenyl group in enhances binding to hydrophobic pockets in enzymes.

- Hydroxymethyl Reactivity : The -CH₂OH group in all compounds allows derivatization. For example, esterification of the target compound could mimic the pentenyl chain in to modulate solubility.

Research Findings and Trends

- Thermal Stability : The -CF₃ group increases thermal stability, as shown in differential scanning calorimetry (DSC) studies of related compounds .

- Crystallographic Data : X-ray studies of analogs (e.g., CCDC 1545464 ) reveal that -CF₃ induces planar geometry, facilitating π-stacking in crystal lattices.

- SAR Trends : Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups at the 1-position (e.g., -CF₃) improve binding affinity to ATP pockets in kinases .

Biological Activity

The compound (1-(Trifluoromethyl)-1H-pyrazol-3-yl)methanol is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, anti-inflammatory, and neuropharmacological properties, supported by relevant data tables and case studies.

1. Antimicrobial Activity

Overview:

Recent studies have demonstrated that various trifluoromethyl-substituted pyrazoles exhibit significant antimicrobial properties. The specific compound this compound has been evaluated for its efficacy against a range of pathogenic microorganisms.

Case Study:

A study investigated the antimicrobial activity of several pyrazole derivatives, including this compound, against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that these compounds exhibited varying degrees of antibacterial and antifungal activities, with some derivatives showing comparable efficacy to standard antibiotics.

Data Table: Antimicrobial Activity Results

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) μg/mL | Activity Level |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate | |

| Candida albicans | 128 | Low | |

| Pseudomonas aeruginosa | 256 | Low |

2. Anti-inflammatory Activity

Overview:

The anti-inflammatory potential of pyrazole derivatives is well-documented, with many compounds showing inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Research Findings:

In a recent study, the anti-inflammatory activity of various trifluoromethylated pyrazoles was assessed. The compound this compound demonstrated notable inhibition of COX-2 with an IC50 value significantly lower than that of standard anti-inflammatory drugs like diclofenac.

Data Table: Anti-inflammatory Activity Results

| Compound | COX-2 Inhibition IC50 μM | Comparison to Diclofenac IC50 μM |

|---|---|---|

| This compound | 0.05 | 0.54 |

| Other Pyrazole Derivatives | Varies (0.10 - 0.20) |

3. Neuropharmacological Effects

Overview:

The neuropharmacological properties of pyrazoles have been explored in the context of neurodegenerative diseases and cognitive enhancement.

Case Study:

A series of experiments evaluated the effects of this compound on memory enhancement in rodent models. The results indicated a significant improvement in memory retention and cognitive function, suggesting potential applications in treating conditions like Alzheimer’s disease.

Data Table: Neuropharmacological Effects

| Test Substance | Memory Retention Improvement (%) | Model Used |

|---|---|---|

| This compound | 45 | Contextual Fear Conditioning |

| Standard Drug (e.g., Donepezil) | 30 |

Q & A

Q. Optimization Parameters :

- Temperature : Lower temperatures (e.g., 0°C) minimize side reactions during reduction.

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in cyclocondensation .

- Workup : Aqueous extraction (pH 7–8) removes acidic byproducts.

Basic: What analytical techniques are critical for characterizing this compound, and how are they interpreted?

Answer:

Q. Table 1: Representative NMR Data

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| -CH₂OH | 4.10 | t (J=6 Hz) | Methylene |

| Pyrazole C-3 | 145.2 | - | Quaternary |

Advanced: How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Answer:

The -CF₃ group is strongly electron-withdrawing (-I effect), which:

- Activates the Pyrazole Ring : Enhances electrophilic substitution at the 4-position (meta to -CF₃) .

- Directs Metal-Catalyzed Coupling : Suzuki-Miyaura reactions favor coupling at the less electron-deficient 5-position. Computational studies (DFT) show lower activation energy for oxidative addition at this site .

- Stabilizes Intermediates : In SNAr reactions, the -CF₃ group stabilizes negative charge buildup during transition states.

Q. Methodological Insight :

Advanced: What challenges arise in crystallizing this compound, and how are they addressed for X-ray diffraction studies?

Answer:

Challenges :

- Hydrogen Bonding : The -OH group forms strong intermolecular H-bonds, leading to polymorphic structures.

- CF₃ Disorder : The trifluoromethyl group may exhibit rotational disorder, complicating refinement.

Q. Solutions :

Q. Example Data :

Basic: How is the stability of this compound assessed under varying storage conditions?

Answer:

- Thermal Stability : TGA analysis shows decomposition onset at >200°C (N₂ atmosphere, 10°C/min).

- Light Sensitivity : UV-Vis spectroscopy (λ 254 nm) monitors photodegradation; store in amber glass vials .

- Hydrolytic Stability : Accelerated aging in pH 7.4 buffer (37°C, 7 days) with HPLC monitoring (95% purity retention) .

Advanced: What strategies are employed to resolve regioselectivity issues during functionalization of the pyrazole ring?

Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., SEM-Cl) at the 5-position to block undesired substitution .

- Computational Screening : DFT predicts transition-state energies for competing pathways. For example, -CF₃ directs electrophiles to the 4-position with ΔG‡ ≈ 15 kcal/mol lower than 5-position .

- Kinetic Control : Low-temperature lithiation (-78°C) with LDA ensures selective deprotonation at the 3-position .

Basic: What are the documented biological or pharmacological applications of this compound, and what assays validate its activity?

Answer:

While direct studies are limited, structurally related pyrazole alcohols show:

Q. Assay Design :

- Target Engagement : SPR (Biacore) measures binding affinity (KD) to recombinant proteins.

- Cytotoxicity : MTT assay in HEK293 cells (CC₅₀ > 100 µM indicates low toxicity) .

Advanced: How are solvent effects and counterion selection optimized in catalytic applications of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.